molecular formula C30H35NO3 B043507 Centchroman CAS No. 9032-43-3

Centchroman

Cat. No.: B043507
CAS No.: 9032-43-3
M. Wt: 457.6 g/mol
InChI Key: XZEUAXYWNKYKPL-URLMMPGGSA-N
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Mechanism of Action

Target of Action

Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . The primary target of this compound is the estrogen receptor, which plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound interacts with its target, the estrogen receptor, in a unique way. It exhibits antiestrogenic activity on the endometrium, which inhibits the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes this compound effective as a contraceptive.

Biochemical Pathways

It has been shown to induce apoptosis and cell cycle arrest in various types of cancer cells This suggests that this compound may affect pathways related to cell growth and survival

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. It has a long elimination half-life of about 168 to 175 hours, indicating that it stays in the body for an extended period . This allows this compound to be taken as a weekly oral contraceptive .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy. It achieves this by inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum from the fallopian tubes to the endometrial cavity . In addition to its contraceptive effects, this compound may also be effective for dysfunctional uterine bleeding and advanced breast cancer .

Biochemical Analysis

Cellular Effects

Centchroman has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways in the body. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can also affect its localization or accumulation .

Preparation Methods

Ormeloxifene is synthesized through a series of chemical reactions involving the formation of its chroman ring structure. The commercial preparation of ormeloxifene hydrochloride involves the chiral separation of its d- and l-isomers using high-performance liquid chromatography (HPLC). The mobile phase typically consists of hexane, isopropanol, methanol, and triethylamine . The free bases of the respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides . Industrial production methods may involve the use of immobilized Candida rugosa lipases for enzymatic resolution of the racemates .

Chemical Reactions Analysis

Ormeloxifene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ormeloxifene can lead to the formation of its corresponding ketone, while reduction can yield its alcohol derivative .

Comparison with Similar Compounds

Ormeloxifene is unique among selective estrogen receptor modulators due to its weekly dosage regimen and nonsteroidal nature. Similar compounds include raloxifene, tamoxifen, and toremifene, which are also SERMs used in various therapeutic applications . Unlike ormeloxifene, these compounds are typically administered daily and have different pharmacokinetic profiles and side effect profiles . Ormeloxifene’s unique properties make it a valuable alternative in both contraceptive and therapeutic contexts.

Properties

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046844
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31477-60-8, 78994-25-9
Record name Ormeloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31477-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does centchroman exert its contraceptive effect?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?

A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on this compound?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is this compound formulated for administration?

A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on this compound?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of this compound contribute to its activity?

A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

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